(1-benzyl-1H-imidazol-5-yl)methanamine
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Overview
Description
(1-benzyl-1H-imidazol-5-yl)methanamine: is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features an imidazole ring, which is a common structural motif in many biologically active molecules .
Scientific Research Applications
Chemistry: (1-benzyl-1H-imidazol-5-yl)methanamine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: The imidazole ring is a common feature in many pharmaceuticals, and this compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: (1-benzyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives .
Mechanism of Action
The mechanism of action of (1-benzyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
(1H-imidazol-5-yl)methanamine: Lacks the benzyl group, which may reduce its binding affinity in certain biological contexts.
(1-benzyl-1H-imidazol-4-yl)methanamine: Similar structure but with a different substitution pattern on the imidazole ring, potentially altering its reactivity and binding properties.
Uniqueness: The presence of both the benzyl and methanamine groups in (1-benzyl-1H-imidazol-5-yl)methanamine provides a unique combination of hydrophobic and hydrophilic properties, making it a versatile scaffold for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
(3-benzylimidazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWHEHUZDZDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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